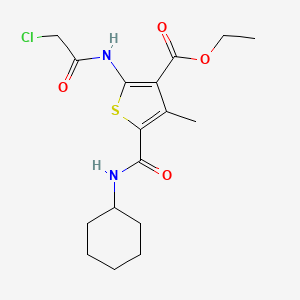

Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Description

This compound is a thiophene-based derivative featuring a chloroacetamido group at position 2, a cyclohexylcarbamoyl group at position 5, and a methyl substituent at position 4, with an ethyl ester at position 2.

Properties

Molecular Formula |

C17H23ClN2O4S |

|---|---|

Molecular Weight |

386.9 g/mol |

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C17H23ClN2O4S/c1-3-24-17(23)13-10(2)14(25-16(13)20-12(21)9-18)15(22)19-11-7-5-4-6-8-11/h11H,3-9H2,1-2H3,(H,19,22)(H,20,21) |

InChI Key |

FPFHIQMAKJQPDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.

Introduction of Functional Groups: The chloroacetamido group can be introduced through the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base. The cyclohexylcarbamoyl group can be added via the reaction with cyclohexyl isocyanate.

Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and a suitable acid catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring and other functional groups can undergo oxidation and reduction reactions under appropriate conditions. For example, the thiophene ring can be oxidized to form sulfoxides or sulfones.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene compounds, including ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against effective strains. This suggests potential for development as new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis in cancer cells, with IC50 values reported below 20 µM for some derivatives.

Data Table: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 10 - 50 µg/mL | |

| Anticancer | MCF-7, HeLa | <20 µM |

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The Gewald reaction is often utilized to form the core structure, followed by acylation and amination steps to introduce the chloroacetamido and cyclohexylcarbamoyl groups.

Case Study 1: Antimicrobial Efficacy

A study conducted at a pharmaceutical research institute evaluated the antimicrobial efficacy of ethyl derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated strong antibacterial activity, suggesting that modifications to the thiophene structure could enhance efficacy.

Case Study 2: Anticancer Activity

In another investigation, a series of related compounds were tested against various cancer cell lines. The findings revealed that certain derivatives displayed significant anticancer activity, attributed to their ability to induce oxidative stress within the cells. The study emphasized the potential of these compounds as lead candidates for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetamido group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The cyclohexylcarbamoyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound’s key structural motifs are shared with several analogs, differing primarily in substituents at the carbamoyl (position 5) and acetamido (position 2) groups. These variations influence molecular weight, solubility, and reactivity.

Table 1: Molecular Properties of Analogs

*Estimated based on analog data.

- Cyclohexylcarbamoyl vs. Smaller Carbamoyl Groups : The cyclohexyl group increases steric bulk and hydrophobicity compared to methyl or diethylcarbamoyl groups, likely reducing solubility in polar solvents .

- Chloroacetamido Group : This moiety is conserved across analogs, suggesting its role in reactivity (e.g., nucleophilic substitution) or bioactivity .

Biological Activity

Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, including cytotoxicity, anti-inflammatory properties, and possible mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with various functional groups that enhance its biological activity. The presence of the chloroacetamido and cyclohexylcarbamoyl moieties contributes to its pharmacological properties.

1. Cytotoxicity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving structurally related compounds showed IC50 values indicating potent inhibition of cell proliferation in human colon carcinoma (HCT-116) and breast cancer (T47D) cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 27.3 |

These findings suggest that this compound could possess similar cytotoxic properties, warranting further investigation into its efficacy against specific cancer types .

2. Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Studies on related thiophene derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound could modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Histone Deacetylases (HDACs): Similar compounds have been identified as HDAC inhibitors, which play a crucial role in regulating gene expression associated with cancer progression and inflammation .

- Reactive Oxygen Species (ROS) Modulation: Some derivatives have been shown to influence ROS levels within cells, leading to apoptosis in malignant cells while sparing normal cells .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of thiophene derivatives, including those structurally akin to this compound. The results indicated that these compounds effectively induced apoptosis in HCT-116 cells through the activation of caspases and modulation of the mitochondrial pathway .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation models, researchers found that thiophene derivatives significantly reduced edema in animal models, correlating with decreased levels of inflammatory markers. This suggests a potential therapeutic application for conditions such as rheumatoid arthritis or inflammatory bowel disease .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate?

A common method involves reacting a thiophene precursor (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) with 2-chloroacetyl chloride under controlled conditions. For example, in THF with triethylamine (TEA) as a base, followed by ice-bath cooling to mitigate exothermic side reactions. Post-reaction, the product is isolated via solvent evaporation, aqueous washing, and recrystallization from ethanol . Modifications to the carbamoyl group (e.g., cyclohexylcarbamoyl) require coupling agents like EDCl/HOBt for amide bond formation.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl, chloroacetamido groups).

- IR spectroscopy to identify carbonyl (C=O) and amide (N–H) stretches.

- Mass spectrometry (ESI-TOF or HRMS) for molecular ion validation.

- TLC/HPLC for purity assessment, with hexane/ethyl acetate or dichloromethane/methanol solvent systems . Elemental analysis is critical for verifying synthetic yield and purity.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity for amide coupling.

- Catalyst use : TEA or DMAP improves acylation efficiency.

- Temperature control : Ice-bath cooling minimizes side reactions during chloroacetyl chloride addition .

- Purification : Gradient recrystallization (e.g., ethanol → ethyl acetate) or column chromatography (silica gel, 60–120 mesh) resolves co-eluting byproducts.

Q. What crystallographic methods are suitable for resolving its 3D structure?

Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps:

Q. How should researchers address contradictory spectral or crystallographic data?

Q. What strategies can explore its structure-activity relationships (SAR)?

- Substituent variation : Replace cyclohexylcarbamoyl with aryl/heteroaryl groups to assess steric/electronic effects.

- Docking studies : Use AutoDock Vina with protein targets (e.g., enzymes from PDB entries like 5P9A) to predict binding modes .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using MOE or Schrödinger.

Q. How can researchers mitigate decomposition during purification?

Q. What computational tools predict its stability under physiological conditions?

- Molecular dynamics (MD) : Simulate solvation in water/ethanol using GROMACS.

- pKa prediction : Tools like MarvinSuite estimate ionization states affecting solubility.

- Degradation pathways : DFT (B3LYP/6-31G*) models hydrolysis mechanisms of the chloroacetamido group.

Q. How can researchers validate its biological target interactions experimentally?

- Enzyme assays : Test inhibition against catechol O-methyltransferase (COMT) using protocols similar to PDB 5P9A .

- SPR/BLI : Measure binding kinetics (KD, kon/koff) with Biacore or Octet systems.

- Cellular assays : Evaluate cytotoxicity (MTT assay) and target engagement (western blotting) in relevant cell lines.

Q. What are the safety protocols for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetyl chloride vapors.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.